molecular formula C14H24N2O2S B2852461 4-Amino-N,N-diisobutylbenzenesulfonamide CAS No. 106842-17-5

4-Amino-N,N-diisobutylbenzenesulfonamide

Cat. No.: B2852461
CAS No.: 106842-17-5
M. Wt: 284.42
InChI Key: SIQNRECRBYIFHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

4-Amino-N,N-diisobutylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Amino-N,N-diisobutylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-N,N-diisobutylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function . This interaction can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-N,N-diisobutylbenzenesulfonamide is unique due to the presence of isobutyl groups, which can influence its chemical reactivity and biological activity. The steric hindrance provided by the isobutyl groups can affect the compound’s interaction with molecular targets, potentially leading to different biological effects compared to its analogs .

Properties

IUPAC Name

4-amino-N,N-bis(2-methylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O2S/c1-11(2)9-16(10-12(3)4)19(17,18)14-7-5-13(15)6-8-14/h5-8,11-12H,9-10,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIQNRECRBYIFHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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